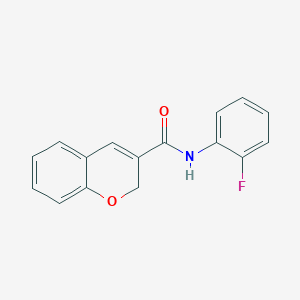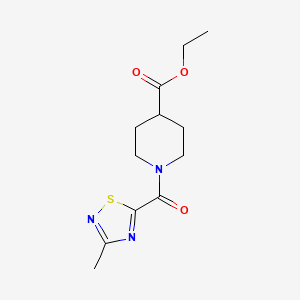
Lithium;5-pentylfuran-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-pentylfuran-2-sulfinate is a chemical compound with the molecular formula C9H14O3SLi It is a lithium salt of 5-pentylfuran-2-sulfinate, characterized by its unique structure that includes a furan ring substituted with a pentyl group and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-pentylfuran-2-sulfinate typically involves the reaction of 5-pentylfuran-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:
5-pentylfuran-2-sulfinic acid+LiOH→this compound+H2O
The reaction is usually conducted in an aqueous or organic solvent, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;5-pentylfuran-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield lithium;5-pentylfuran-2-sulfonate, while substitution reactions can introduce various functional groups onto the furan ring.
Wissenschaftliche Forschungsanwendungen
Lithium;5-pentylfuran-2-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;5-pentylfuran-2-sulfinate involves its interaction with molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, potentially affecting enzyme activity and signaling pathways. The lithium ion may also play a role in modulating biological processes, similar to other lithium compounds used in medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium;5-pentylfuran-2-sulfinate: Similar structure but with sodium instead of lithium.
Potassium;5-pentylfuran-2-sulfinate: Similar structure but with potassium instead of lithium.
Lithium;5-ethylfuran-2-sulfinate: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
Lithium;5-pentylfuran-2-sulfinate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions compared to its sodium and potassium counterparts. The pentyl group also provides distinct hydrophobic properties, affecting its solubility and behavior in different environments.
Eigenschaften
IUPAC Name |
lithium;5-pentylfuran-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S.Li/c1-2-3-4-5-8-6-7-9(12-8)13(10)11;/h6-7H,2-5H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBRRHSNGSAMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCC1=CC=C(O1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
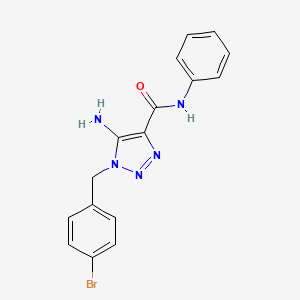
![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)
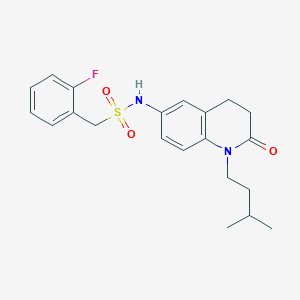
![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
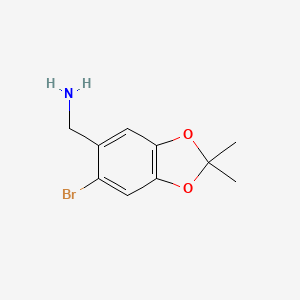
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2816639.png)
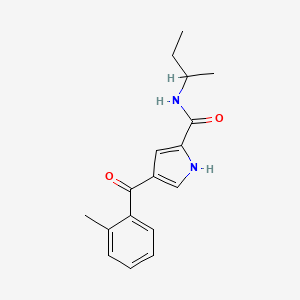
![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
